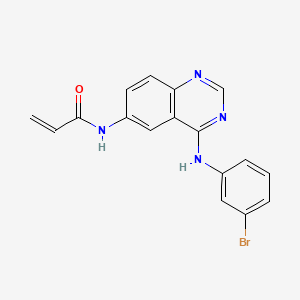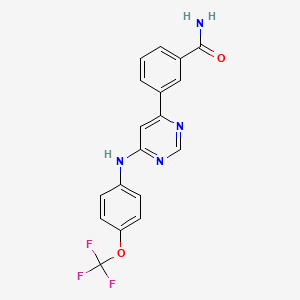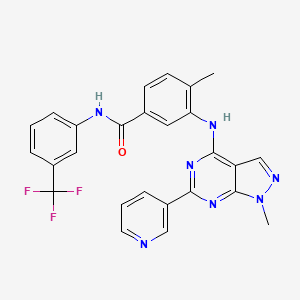
PD168393
概要
説明
PD-168393は、上皮成長因子受容体(EGFR)チロシンキナーゼの強力で選択的な細胞透過性阻害剤です。 これはEGFRの不可逆的な阻害で知られており、がん研究と治療における貴重なツールとなっています .
科学的研究の応用
PD-168393 has a wide range of scientific research applications, including:
Cancer research: As an EGFR inhibitor, it is used to study the role of EGFR in cancer cell proliferation and survival.
Signal transduction studies: Investigating the pathways and mechanisms involved in EGFR signaling.
Drug development: Serving as a lead compound for the development of new cancer therapies
作用機序
PD-168393は、EGFRチロシンキナーゼのATP結合部位に不可逆的に結合することで作用を発揮します。 この結合はEGFRのキナーゼ活性を阻害し、その自己リン酸化とそれに続く下流シグナル伝達経路の活性化を防ぎます。 EGFRシグナル伝達の阻害は、がん細胞の細胞増殖の低下とアポトーシスの増加につながります .
生化学分析
Biochemical Properties
PD168393 interacts with the EGFR tyrosine kinase and ErbB2 . It irreversibly inactivates the EGF receptor, but is inactive against insulin receptor, PDGFR, FGFR, and PKC . This suggests that this compound has a specific interaction with EGFR and ErbB2, and does not interact with other enzymes or proteins such as insulin receptor, PDGFR, FGFR, and PKC .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it suppresses EGF-dependent receptor autophosphorylation in A431 cells during continuous exposure . It also inhibits heregulin-induced tyrosine phosphorylation in MDA-MB-453 cells . Furthermore, this compound induces a cytostatic but not a cytotoxic response in malignant peripheral nerve sheath tumor cells, accompanied by suppression of Akt and mTOR activation and increased autophagic activity .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly inactivating the EGF receptor . This inactivation is achieved through alkylation of Cys-773 within the ATP binding pocket . This prevents the receptor from activating itself, which is a prerequisite for binding of downstream adaptor proteins .
Temporal Effects in Laboratory Settings
This compound has been shown to suppress EGF-dependent receptor autophosphorylation in A431 cells during continuous exposure, with continuous suppression even after 8 hours in compound-free medium . This suggests that this compound has long-lasting effects on cellular function.
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in vivo, producing tumor growth inhibition of 115% after 15 days of treatment in human epidermoid carcinoma xenografts in mice . The dosage used in this study was 58 mg/kg, administered once daily .
Metabolic Pathways
Given its role as an EGFR tyrosine kinase inhibitor, it is likely that this compound impacts pathways related to EGFR signaling .
Transport and Distribution
Given its role as an EGFR inhibitor, it is likely that this compound is transported to areas of the cell where EGFR is located .
Subcellular Localization
Given its role as an EGFR inhibitor, it is likely that this compound localizes to areas of the cell where EGFR is located .
準備方法
合成ルートと反応条件
PD-168393は、4-(3-ブロモフェニルアミノ)-6-アクリルアミドキナゾリンを様々な試薬と特定の条件下で反応させる、複数段階のプロセスによって合成できます。 詳細な合成ルートには、以下のステップが含まれます。
キナゾリンコアの形成: これは、適切な出発物質を反応させてキナゾリン環を形成することを伴います。
臭素化: キナゾリン環の所望の位置への臭素原子の導入。
アクリルアミドの形成: キナゾリンコアへのアクリルアミド基の付加.
工業生産方法
PD-168393の工業生産は、同様の合成ルートに従いますが、より大規模に行われ、収率と純度の最適化が行われます。 このプロセスには、反応条件、精製ステップ、および品質管理対策を慎重に管理して、最終製品の整合性と有効性を確保することが含まれます .
化学反応の分析
反応の種類
PD-168393は、以下のものを含むいくつかの種類の化学反応を起こします。
置換反応: 分子内の特定の原子または基の置換を伴います。
酸化と還元反応: 化合物の酸化状態を変更します.
一般的な試薬と条件
PD-168393を含む反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 酸化反応用。
還元剤: 還元反応用。
求核剤と求電子剤: 置換反応用.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化反応はPD-168393の酸化誘導体を生成する可能性があり、置換反応は様々な置換アナログをもたらす可能性があります .
科学研究への応用
PD-168393は、以下のものを含む、幅広い科学研究への応用があります。
がん研究: EGFR阻害剤として、がん細胞の増殖と生存におけるEGFRの役割を研究するために使用されます。
シグナル伝達研究: EGFRシグナル伝達に関与する経路とメカニズムを調査します。
類似化合物との比較
PD-168393は、EGFRの不可逆的な阻害においてユニークであり、可逆的である可能性のある他のEGFR阻害剤と区別されます。 類似の化合物には、以下が含まれます。
ゲフィチニブ: 可逆的EGFR阻害剤。
エルロチニブ: もう1つの可逆的EGFR阻害剤。
アファチニブ: PD-168393とは異なる特異性と効力を有する不可逆的EGFR阻害剤.
特性
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUBKQUPEREOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274444 | |
| Record name | pd 168393 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194423-15-9 | |
| Record name | PD 168393 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 168393 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-168393 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07662 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pd 168393 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-168393 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R996Y9T0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PD168393 and how does it interact with this target?
A1: this compound irreversibly inhibits EGFR tyrosine kinase by targeting Cys797, a cysteine residue located in a conserved α-helix at the lip of the ATP-binding pocket. [] This covalent modification prevents ATP binding and subsequent phosphorylation activity of EGFR. [, , , , ]
Q2: What are the downstream effects of this compound-mediated EGFR inhibition?
A2: this compound-mediated EGFR inhibition has been shown to:
- Reduce cell proliferation and induce apoptosis: In various cancer cell lines, including lung cancer, breast cancer, and malignant peripheral nerve sheath tumor cells. [, , , , ]
- Suppress ERK1/2 and Akt signaling pathways: These pathways are often dysregulated in cancer, and their inhibition contributes to the anti-tumor effects of this compound. [, , , , , ]
- Modulate inflammatory responses: By reducing the production of pro-inflammatory cytokines, such as IL-8/CXCL8 and TNF-α, in epithelial cells. [, , ]
- Affect cell morphology and invasiveness: By altering the activation of integrins and downstream signaling pathways. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H14BrN3O2, and its molecular weight is 396.24 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided articles do not contain specific spectroscopic data, techniques like NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized this compound. []
Q5: How do structural modifications to the this compound scaffold affect its inhibitory activity?
A5: Research utilizing modified 4-anilinoquinazoline derivatives, similar to this compound, have demonstrated the impact of structural changes on their inhibitory activity: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)
![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)






